3-Chloro-L-alanine 3-Chloro-L-alanine 3-chloro-L-alanine is a 3-chloroalanine that has R configutation at the chiral centre. It is a L-alanine derivative and a 3-chloroalanine. It is an enantiomer of a 3-chloro-D-alanine. It is a tautomer of a 3-chloro-L-alanine zwitterion.
Brand Name: Vulcanchem
CAS No.: 2731-73-9
VCID: VC21544262
InChI: InChI=1S/C3H6ClNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m0/s1
SMILES: C(C(C(=O)O)N)Cl
Molecular Formula: C3H6ClNO2
Molecular Weight: 123.54 g/mol

3-Chloro-L-alanine

CAS No.: 2731-73-9

Cat. No.: VC21544262

Molecular Formula: C3H6ClNO2

Molecular Weight: 123.54 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-L-alanine - 2731-73-9

Specification

CAS No. 2731-73-9
Molecular Formula C3H6ClNO2
Molecular Weight 123.54 g/mol
IUPAC Name (2R)-2-amino-3-chloropropanoic acid
Standard InChI InChI=1S/C3H6ClNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m0/s1
Standard InChI Key ASBJGPTTYPEMLP-REOHCLBHSA-N
Isomeric SMILES C([C@@H](C(=O)O)N)Cl
SMILES C(C(C(=O)O)N)Cl
Canonical SMILES C(C(C(=O)O)N)Cl

Introduction

Chemical Identity and Structure

3-Chloro-L-alanine is a 3-chloroalanine that has R configuration at the chiral center. It is classified as an L-alanine derivative and structurally represents an amino acid with a chlorine atom substitution at the beta position . The compound exists as an enantiomer of 3-chloro-D-alanine and can form a zwitterionic tautomer .

Basic Properties and Identifiers

The compound is known by several synonyms including β-Chloro-L-alanine, (R)-2-Amino-3-chloropropanoic acid, and (2R)-2-amino-3-chloropropanoic acid . The table below summarizes its key identifiers and properties:

PropertyValue
CAS Number2731-73-9
Molecular FormulaC₃H₆ClNO₂
IUPAC Name(2R)-2-amino-3-chloropropanoic acid
Molecular Weight123.538 g/mol
Exact Mass123.008705
Physical AppearanceWhite to off-white crystalline powder

Physicochemical Properties

3-Chloro-L-alanine possesses well-defined physicochemical properties that are important for its handling, storage, and applications. These properties are summarized in the following table:

PropertyValue
Melting Point156 °C
Boiling Point243.6±30.0 °C at 760 mmHg
Density1.4±0.1 g/cm³
Refractive Index1.499 (estimated)
LogP-0.13
pKa1.89±0.10 (predicted)
Flash Point101.1±24.6 °C
SolubilityWater soluble; slightly soluble in DMSO
Vapor Pressure0.0±1.0 mmHg at 25°C

These data are essential for researchers working with this compound in laboratory settings and for considering its application in various biochemical processes .

Synthesis Methods

Synthesis from Serine

The most efficient and economical method for synthesizing 3-Chloro-L-alanine utilizes serine as the starting material. This approach offers advantages of mild reaction conditions, high yields, and atom economy, making it suitable for industrial-scale production .

The synthetic pathway involves the following key steps:

  • Reaction of serine with thiourea derivatives and N-chlorosuccinimide (NCS)

  • Direct conversion of the hydroxyl group to a chloride under mild conditions (0-40°C)

  • Reaction completion within 2-5 hours

  • Product isolation through concentration, ethanol addition, filtration, and drying

The reaction can be represented as follows:
Serine + Thiourea + NCS → 3-Chloro-L-alanine + Succinimide (byproduct)

Optimized Synthesis Conditions

Research has identified optimal conditions for high-yield synthesis:

ParameterOptimal Condition
Reaction Temperature0-40°C
Reaction Time2-5 hours
Thiourea:Serine Molar Ratio0.1-2:1
NCS:Serine Molar Ratio1-5:1
Solvent OptionsDichloromethane, Acetonitrile, Dioxane

The highest reported yield (89.0%) was achieved using acetonitrile as solvent with N,N'-dimethylthiourea at room temperature .

Sustainable Aspects of Synthesis

A significant advantage of this synthetic method is its sustainability. The byproduct succinimide can be recovered and converted back to N-chlorosuccinimide by treatment with sodium hydroxide solution and chlorine gas, with recovery rates of approximately 75% . This recyclability contributes to the method's economic viability and reduced environmental impact for industrial applications.

Biological Activities

Enzyme Inhibition Properties

3-Chloro-L-alanine demonstrates significant enzyme inhibitory activities, affecting multiple enzymes involved in amino acid metabolism:

  • Threonine deaminase inhibition

  • Alanine racemase inhibition (bacteriostatic effect)

  • Branched-chain amino acid transaminase (transaminase B) inhibition

  • L-aspartate-β-decarboxylase inhibition

  • O-acetylserine sulfhydrylase probable inhibition

These inhibitory effects occur through various mechanisms, including competitive inhibition, irreversible binding, and mechanism-based inactivation, making 3-Chloro-L-alanine a valuable tool in enzyme studies and metabolic investigations.

Antimicrobial Properties

Research has demonstrated that 3-chloro-DL-alanine (which includes the L-isomer) functions as an inhibitor of peptidoglycan synthesis, giving it antibacterial properties . Interestingly, different bacterial species show varying sensitivities to this compound:

Bacterial SpeciesSensitivity to 1 mM 3-Chloro-DL-alanine
Streptococcus mutansSensitive
Escherichia coliSensitive
Fusobacterium nucleatumResistant
Porphyromonas gingivalisResistant

The resistance mechanisms have been elucidated, revealing that F. nucleatum possesses a 3CA resistance gene encoding L-methionine-alpha-deamino-gamma-mercaptomethane-lyase. This enzyme catalyzes the α,γ-elimination of L-methionine to produce methyl mercaptan and also exhibits 3CA chloride-lyase (deaminating) activity .

Cancer Research Applications

3-Chloro-L-alanine has been identified as an inhibitor of L-alanine aminotransferase (ALAT), which affects L-alanine production and impairs D-glucose uptake specifically in LLC1 Lewis lung carcinoma cells . This selective metabolic effect suggests potential applications in cancer research for understanding tumor metabolism and developing therapeutic strategies.

Biochemical Mechanisms and Reactions

Enzymatic Transformations

The biological activity of 3-Chloro-L-alanine is partly related to its susceptibility to enzymatic transformations. One notable reaction is the hydrolysis catalyzed by dehydrochlorinase enzymes:

ClCH₂CH(NH₂)CO₂H + H₂O → CH₃C(O)CO₂H + NH₄Cl

This reaction occurs with the D-isomer and similar enzymatic transformations may apply to the L-isomer in appropriate biological systems.

Active Site Labeling and Mechanism Studies

3-Chloro-L-alanine has been used extensively in biochemical research for active site labeling of enzymes. Particularly noteworthy is its interaction with L-aspartate β-decarboxylase, where it undergoes β-elimination reactions and can label the enzyme's active site . This application has contributed significantly to understanding enzyme structure-function relationships and catalytic mechanisms.

Studies by Relyea, Tate, and Meister have demonstrated the utility of 3-Chloro-L-alanine for affinity labeling of the active center of L-aspartate-β-decarboxylase, providing insights into the enzyme's catalytic mechanism and substrate specificity .

Analytical Characteristics

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